3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Conformational constraint PPII helix mimics Peptidomimetic design

3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (CAS 1932558-35-4; MW 349.4 g/mol; formula C₂₁H₁₉NO₄) is an Fmoc-protected, conformationally constrained bicyclic β/γ-amino acid building block. The compound belongs to the 3-azabicyclo[3.1.0]hexane class, featuring a fused cyclopropane ring that enforces a rigid exo puckered geometry.

Molecular Formula C21H19NO4
Molecular Weight 349.4 g/mol
Cat. No. B12432749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Molecular FormulaC21H19NO4
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESC1C2C(C2C(=O)O)CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C21H19NO4/c23-20(24)19-16-9-22(10-17(16)19)21(25)26-11-18-14-7-3-1-5-12(14)13-6-2-4-8-15(13)18/h1-8,16-19H,9-11H2,(H,23,24)
InChIKeyPUSKDCKSDXNANI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid – Procurement-Relevant Identity, Class, and Regulatory Snapshot


3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (CAS 1932558-35-4; MW 349.4 g/mol; formula C₂₁H₁₉NO₄) is an Fmoc-protected, conformationally constrained bicyclic β/γ-amino acid building block [1]. The compound belongs to the 3-azabicyclo[3.1.0]hexane class, featuring a fused cyclopropane ring that enforces a rigid exo puckered geometry. Its Fmoc protection is compatible with standard solid-phase peptide synthesis (SPPS) protocols, while the 6-carboxylic acid position distinguishes it from the more common 2-carboxylic acid regioisomer. Regulatory classification under CLP includes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), consistent with the GHS07 warning profile [2].

Why Generic Substitution of 3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid with Boc, Cbz, or Regioisomeric Analogs Carries Quantifiable Risk


The target compound cannot be trivially interchanged with its Boc-protected (CAS 1401464-07-0), Cbz-protected (CAS 134575-15-8), or 2-carboxylic acid regioisomer (Fmoc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid) counterparts because three orthogonal properties diverge: (1) protecting-group lability under Fmoc-SPPS conditions vs. the acidolysis required for Boc or hydrogenolysis needed for Cbz [1]; (2) backbone dihedral angle constraints imposed by the 6-exo-carboxylate substitution pattern, which pre-organize phi ≈ −70° and psi ≈ +131° for PPII helix mimicry [2]; and (3) the chromogenic dibenzofulvene adduct (λ_max 301 nm, ε ≈ 7800 M⁻¹cm⁻¹) generated upon Fmoc removal, enabling real-time coupling quantification that is absent in Boc or Cbz workflows [3]. These are not interchangeable features—they directly determine synthetic route compatibility, conformational fidelity, and process analytical control.

Quantitative Comparator Evidence for 3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid: Head-to-Head and Cross-Study Differentiation Data


Backbone Dihedral Angle Constraint: 3-Azabicyclo[3.1.0]hexane-6-carboxylic Acid vs. Fmoc-Pro-OH Conformational Pre-organization

The 3-azabicyclo[3.1.0]hexane-6-carboxylic acid scaffold restricts backbone dihedral angles to phi ≈ −70° and psi ≈ +131° in oligomeric residues, as determined by NOE NMR and molecular modeling [1]. In contrast, standard Fmoc-Pro-OH constrains phi to approximately −75° via the pyrrolidine ring but leaves psi conformationally unrestricted (typically sampling a broad range between +120° and +160°). The resulting difference in psi variance is > 40° in accessible conformational space. This means peptides incorporating the target compound achieve a ~2-fold narrower psi distribution, translating into higher population of the PPII helical conformer in solution (≥ 80% by NMR integration vs. ~50–60% for Fmoc-Pro-containing oligomers under identical conditions) [1].

Conformational constraint PPII helix mimics Peptidomimetic design

Fmoc vs. Boc Deprotection Orthogonality and Kinetic Half-Life Under Standard SPPS Conditions

Under standard SPPS deprotection conditions (20% piperidine in DMF), resin-bound Fmoc-amino acids exhibit a half-life (t₁/₂) of approximately 6 seconds in solution-phase measurements and 20.5–41.5 seconds for resin-bound standard amino acids [1]. The target Fmoc-protected compound is deprotected under these identical mild basic conditions, achieving ≥99.99% removal within 4.5–9.2 minutes. In contrast, the Boc-protected analog (3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, CAS 1401464-07-0) requires repeated treatment with 25–50% TFA in DCM for 30–60 minutes, which simultaneously cleaves acid-labile side-chain protecting groups (e.g., tBu esters, Trt amides) and releases the peptide from acid-labile resins, thereby eliminating orthogonal protection [2]. The Cbz analog (CAS 134575-15-8) requires catalytic hydrogenolysis (H₂/Pd-C) or strongly acidic conditions (HBr/AcOH), which are incompatible with many functional groups and modern SPPS automation [2].

Solid-phase peptide synthesis Protecting group strategy Deprotection kinetics

Real-Time Coupling Efficiency Monitoring via Dibenzofulvene UV Absorbance: Fmoc vs. Boc/Cbz Detection Capability

Fmoc deprotection with piperidine generates a dibenzofulvene–piperidine adduct that absorbs strongly at 301 nm (ε = 7800 M⁻¹cm⁻¹), enabling real-time, non-destructive quantification of deprotection efficiency at each SPPS cycle [1]. This permits per-cycle coupling yield determination with <1% error. In contrast, Boc deprotection releases isobutylene gas and CO₂, which are not chromogenic and cannot be quantified by UV-Vis; Cbz deprotection generates toluene and CO₂, similarly lacking a chromogenic handle. For procurement decisions, this translates to a critical process control capability: Fmoc-based building blocks allow automated UV monitoring on commercial peptide synthesizers (e.g., CEM Liberty, Biotage Syro), reducing failed syntheses by an estimated 15–30% for sequences exceeding 20 residues based on iterative coupling yield analysis [1].

Process analytical technology SPPS monitoring UV-Vis quantification

Molecular Weight and Lipophilicity Differential: Impact on Peptide Purification and Solubility Profiles

The target Fmoc-protected compound has a molecular weight of 349.4 g/mol and a calculated XLogP3 of 2.8 [1]. The Boc-protected analog (CAS 1401464-07-0) has MW 227.26 g/mol and is more polar; the Cbz analog (CAS 134575-15-8) has MW 261.27 g/mol with intermediate lipophilicity . The higher lipophilicity of the Fmoc derivative (ΔXLogP3 estimated at +1.5 to +2.0 vs. Boc) confers increased retention on reversed-phase HPLC (estimated ΔRt +3 to +5 minutes on standard C18 gradients), which can be advantageous for purification of short constrained peptides but may reduce aqueous solubility of the protected amino acid monomer in DMF or NMP coupling solutions. The Fmoc group adds approximately 122 Da to the building block mass relative to the unprotected amine, which must be factored into resin loading calculations but is removed during synthesis and does not contribute to final peptide mass [1].

Physicochemical properties Peptide purification LogP comparison

Regiochemical Differentiation: 6-Carboxylic Acid vs. 2-Carboxylic Acid Isomer Steric Accessibility for Amide Bond Formation

The target compound positions the carboxylic acid at the 6-position (exo to the bicyclic scaffold), whereas the more prevalent Fmoc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid isomer places the carboxylate at the 2-position (adjacent to the ring nitrogen). Conformational analysis of the 3-azabicyclo[3.1.0]hexane system indicates that the 6-exo carboxylate experiences reduced steric compression from the fused cyclopropane ring compared to the 2-endo/exo carboxylate, which is proximate to the N-Fmoc group [1][2]. In practical SPPS, sterically hindered amino acids (including α,α-disubstituted and N-substituted residues) exhibit coupling rates reduced by 5- to 20-fold relative to unhindered amino acids [3]. The 6-carboxylic acid isomer, by projecting the carboxylate away from the steric bulk of the Fmoc-protected nitrogen, is predicted to offer more favorable coupling kinetics than the 2-carboxylic acid isomer, though direct kinetic comparison data are not yet published. This regiochemical distinction is critical for sequences where the constrained building block is coupled to another sterically demanding residue.

Regiochemistry Coupling efficiency Steric hindrance

Commercially Available Purity Benchmarks: Fmoc vs. Boc Analog Vendor-Supplied Quality Metrics

The target Fmoc-protected compound is commercially available at ≥95% purity (HPLC) from multiple suppliers including AKSci (Cat. 8871EG) and LeYan (Cat. 1691174, 98% purity) . The Boc analog (CAS 1401464-07-0) is available at 95–98% purity (Bidepharm, standard 98%; AKSci 3684AQ, 95%) . The Cbz analog (CAS 134575-15-8) is available at ≥95% purity (Apollo Scientific, Aladdin) . Analytical characterization (NMR, HPLC, LC-MS) is routinely provided for all three protecting-group variants. No vendor-supplied data indicate a systematic purity advantage for any one protecting group; however, the Fmoc derivative benefits from the inherent UV chromophore that simplifies HPLC purity verification at 254 nm or 301 nm. The Cbz analog, lacking a strong chromophore, requires end-column detection at 210–220 nm where solvent interference is higher .

Commercial purity Quality assurance Vendor comparison

Optimal Procurement Scenarios for 3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid Based on Quantitative Evidence


Solid-Phase Synthesis of Conformationally Constrained PPII Helix Mimetic Peptides

This compound is the building block of choice when the research objective is to install a rigid PPII (poly-L-proline type II) helix conformation into a synthetic peptide. The scaffold enforces phi ≈ −70° and psi ≈ +131°, achieving ≥80% PPII conformer population in oligomers [1]. Fmoc-Pro-OH or the Boc-protected analog cannot achieve this degree of conformational restriction. Researchers designing SH3 domain ligands, profilin-binding peptides, or WW domain inhibitors should prioritize this compound over flexible proline surrogates.

Automated Fmoc-SPPS Workflows Requiring Real-Time Coupling Efficiency Monitoring

For laboratories operating automated peptide synthesizers with in-line UV detection (e.g., CEM Liberty Blue, Biotage Syro Wave), the Fmoc group of this building block enables per-cycle yield quantification via dibenzofulvene absorbance at 301 nm (ε = 7800 M⁻¹cm⁻¹) [2]. The Boc and Cbz analogs lack this capability entirely. This scenario applies to cGMP peptide production, core facilities synthesizing >50-mer peptides, and any workflow where real-time troubleshooting of 'difficult' couplings reduces batch failure risk.

Orthogonal Protection Strategies for Peptide Fragment Condensation and Dual-Labelling

When synthetic routes require selective, sequential deprotection of the N-terminus without disturbing acid-labile side-chain protecting groups (tBu, Trt, Pbf) or the peptide-resin linker, this Fmoc-protected building block is essential [3]. The Boc analog is incompatible with this orthogonal strategy because TFA treatment simultaneously removes all acid-labile protections. This scenario is particularly relevant for the synthesis of branched peptides, peptide-drug conjugates, and fragment condensation approaches where protecting-group orthogonality is non-negotiable.

Medicinal Chemistry Exploration of 3-Azabicyclo[3.1.0]hexane-Containing DPP-IV or GLP-1 Modulator Scaffolds

The 3-azabicyclo[3.1.0]hexane core is a validated pharmacophore in DPP-IV inhibitors (e.g., saxagliptin class) and emerging GLP-1 receptor modulators [4]. The Fmoc-protected 6-carboxylic acid derivative serves as a key intermediate for constructing focused libraries around this scaffold, with the 6-exo carboxylate providing a vector distinct from the 2-carboxylic acid isomer used in earlier DPP-IV programs. The Fmoc protection allows direct incorporation into SPPS-based library synthesis without additional protecting-group manipulation steps.

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